molecular formula C7H14ClNO4 B2528496 Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride CAS No. 2419076-93-8

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride

Cat. No.: B2528496
CAS No.: 2419076-93-8
M. Wt: 211.64
InChI Key: FEUAHKXIVVUJAE-PATRPMPQSA-N
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Description

Methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate; hydrochloride, commonly known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a synthetic amino acid derivative. DOPS is a precursor of norepinephrine and dopamine that plays a significant role in the central nervous system (CNS). DOPS is used to treat various neurological disorders, such as Parkinson's disease, multiple system atrophy, and autonomic failure.

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

Piperidine derivatives are frequently explored for their synthetic utility and potential in creating complex molecular structures. For example, the study on the Characterization of hydroxytrichloropicolinic acids demonstrates the use of NMR analysis for structural verification of chlorinated compounds, highlighting the importance of such methodologies in synthetic chemistry and structural elucidation (Irvine, Cooper, & Thornburgh, 2008). Similarly, Cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride study elaborates on the structural intricacies of piperidinium derivatives through X-ray diffraction, shedding light on molecular conformations and interactions (Dega-Szafran et al., 2006).

Molecular Interactions and Biological Activities

Investigations into the molecular interactions and potential biological activities of piperidine derivatives are also notable. The engineering of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging is an example where the structural features of such compounds are leveraged for biological applications, offering tools for biomedical research (Weibel et al., 2004). Additionally, the synthesis and exploration of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlight the chemical versatility and reactivity of piperidine derivatives, which could be relevant for pharmaceutical synthesis and material science (Takács et al., 2014).

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with enzymes. For instance, human ornithine aminotransferase (hOAT) has been recognized as a potential therapeutic target for hepatocellular carcinoma .

Future Directions

The future directions in the field of similar compounds involve the rational design of novel catalyses and catalysts . This includes understanding the species in solution and during asymmetric enantioselective catalysis .

Properties

IUPAC Name

methyl (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c1-12-7(11)5-6(10)4(9)2-3-8-5;/h4-6,8-10H,2-3H2,1H3;1H/t4-,5?,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUAHKXIVVUJAE-PATRPMPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(CCN1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@@H]([C@@H](CCN1)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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